Hydroxycamptothecin

描述

10-hydroxycamptothecin is under investigation in clinical trial NCT00956787 (Study of AR-67 (DB-67) in Myelodysplastic Syndrome (MDS)).

10-Hydroxycamptothecin has been reported in Nothapodytes nimmoniana, Fusarium solani, and Camptotheca acuminata with data available.

HYDROXYCAMPTOTHECIN is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

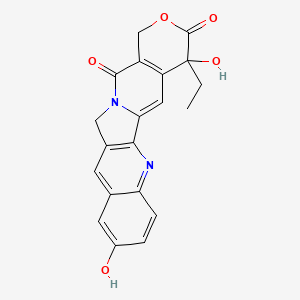

Structure

3D Structure

属性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941444 |

Source

|

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-09-7 |

Source

|

| Record name | Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Hydroxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Natural Sourcing of Hydroxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to 10-hydroxycamptothecin (HCPT), a potent anti-cancer alkaloid. It details the seminal work of its discoverers, identifies its primary botanical origins, and presents structured data on its yield from various natural sources. Furthermore, this guide offers in-depth experimental protocols for the extraction, quantification, and characterization of HCPT, as well as for assessing its biological activity as a topoisomerase I inhibitor. Visual diagrams generated using DOT language are included to illustrate the compound's mechanism of action and relevant experimental workflows, adhering to strict visualization standards for clarity and precision.

Discovery of 10-Hydroxycamptothecin

The discovery of 10-hydroxycamptothecin is intrinsically linked to the initial isolation and characterization of its parent compound, camptothecin. The pioneering research was conducted by Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Natural Products Laboratory of the Research Triangle Institute.[1][2][3][4] In 1966, they reported the discovery of camptothecin from the Chinese tree Camptotheca acuminata.[3] This discovery was a result of a large-scale screening of natural products for anti-cancer activity. Subsequently, their continued investigation of the minor alkaloids present in C. acuminata led to the isolation and identification of 10-hydroxycamptothecin, a naturally occurring and more potent derivative.

The discovery was significant as it introduced a novel mechanism of anti-cancer action. Wall and Wani's team demonstrated that these compounds uniquely kill cancer cells by acting as topoisomerase I poisons, an enzyme critical for DNA replication and repair. This groundbreaking work has had a lasting impact on cancer chemotherapy, leading to the development of clinically approved anti-cancer drugs.

Natural Sources of 10-Hydroxycamptothecin

The primary natural source of 10-hydroxycamptothecin is the same as its parent compound, the deciduous tree Camptotheca acuminata , which is native to China. This plant is often referred to as the "Happy Tree" or "Cancer Tree." Various parts of the plant, including the bark, seeds, leaves, and fruits, have been found to contain the alkaloid.

Another significant botanical source of camptothecin and its derivatives is Nothapodytes nimmoniana (also known as Mappia foetida), a small tree found in the Western Ghats of India. This plant has been extensively harvested for the commercial production of these anti-cancer compounds. Research has also indicated the presence of 10-hydroxycamptothecin in the roots and stem of N. nimmoniana.

Endophytic fungi residing within these plants have also been identified as potential producers of camptothecin and its derivatives, offering a potential alternative for sustainable production.

Quantitative Data on Hydroxycamptothecin Yield

The concentration of 10-hydroxycamptothecin varies depending on the plant species, the specific part of the plant, and the extraction method employed. The following tables summarize the quantitative data on HCPT yields from various sources.

| Plant Source | Plant Part | Extraction/Culture Method | 10-Hydroxycamptothecin Yield | Reference |

| Camptotheca acuminata | Fruits | Natural Deep Eutectic Solvent-based Ultrasound-Assisted Extraction (NADES-UAE) | 1.66 mg/g of fruit powder | |

| Camptotheca acuminata | Leaves | Homogenate Extraction | 0.437‰ (0.437 mg/g) | |

| Nothapodytes nimmoniana | Bark, Stem, Roots | Not Specified | 0.08 – 0.1 mg/g dry weight |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, analysis, and biological characterization of 10-hydroxycamptothecin.

Extraction of 10-Hydroxycamptothecin from Camptotheca acuminata Fruits using Ultrasound-Assisted Extraction

This protocol is based on the natural deep eutectic solvent-based ultrasound-assisted extraction (NADES-UAE) method.

Materials and Reagents:

-

Dried fruit powder of Camptotheca acuminata

-

Natural Deep Eutectic Solvent (NADES) - e.g., a mixture of choline chloride and urea

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Sample Preparation: Grind the dried fruits of C. acuminata into a fine powder.

-

Extraction Solvent Preparation: Prepare the NADES solvent and adjust the water content to 20%.

-

Extraction:

-

Mix the C. acuminata fruit powder with the NADES solvent at a liquid-to-solid ratio of 12 mL/g.

-

Place the mixture in an ultrasonic bath.

-

Perform ultrasonication for 20 minutes.

-

-

Separation:

-

After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

-

Collect the supernatant and filter it to remove any remaining particulate matter.

-

-

Enrichment (Optional): The extract can be further purified and the target compounds enriched using techniques like macroporous resin chromatography (e.g., AB-8 resin).

Quantification of 10-Hydroxycamptothecin using High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 10 mM KH2PO4, pH adjusted to 2.8) in a ratio of approximately 60:40 (v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 10-hydroxycamptothecin standard in a suitable solvent (e.g., methanol or DMSO). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: Dissolve the dried extract from the extraction procedure in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and the peak areas for 10-hydroxycamptothecin.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 10-hydroxycamptothecin in the samples by interpolating their peak areas on the calibration curve.

-

Characterization of 10-Hydroxycamptothecin

4.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its identity.

Sample Preparation:

-

Dissolve a small amount of the purified 10-hydroxycamptothecin in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is then introduced into the mass spectrometer, typically using electrospray ionization (ESI).

Analysis:

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The molecular ion peak ([M+H]+ or [M-H]-) will confirm the molecular weight of 10-hydroxycamptothecin (C20H16N2O5, MW: 364.36 g/mol ).

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which can be compared with known spectra for structural confirmation.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 10-hydroxycamptothecin in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a clean 5 mm NMR tube.

Analysis:

-

Acquire 1H and 13C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are used to elucidate the structure and confirm the identity of 10-hydroxycamptothecin by comparing the data with published literature values.

Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This assay determines the ability of 10-hydroxycamptothecin to inhibit topoisomerase I by stabilizing the cleavable complex.

Materials and Reagents:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10-Hydroxycamptothecin

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of 10-hydroxycamptothecin (dissolved in DMSO). Include a control reaction with no inhibitor and a control with only DMSO.

-

Initiate the reaction by adding purified topoisomerase I to each tube.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

In the presence of an effective topoisomerase I inhibitor like 10-hydroxycamptothecin, there will be an increase in the amount of nicked (linear) DNA due to the stabilization of the enzyme-DNA cleavage complex, and a corresponding decrease in the amount of relaxed DNA compared to the control with the enzyme alone.

-

Visualizations

Signaling Pathway of 10-Hydroxycamptothecin

Caption: Mechanism of action of 10-Hydroxycamptothecin as a topoisomerase I inhibitor.

Experimental Workflow for this compound Discovery and Analysis

Caption: General workflow for the extraction, analysis, and bioassay of 10-Hydroxycamptothecin.

References

- 1. Camptothecin and taxol: historic achievements in natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Camptothecin and Taxol: Historic Achievements in Natural Products Research | Scilit [scilit.com]

- 3. acs.org [acs.org]

- 4. Discovery of Camptothecin and Taxol® | Invention & Technology Magazine [inventionandtech.com]

A Technical Guide to the Isolation of 10-Hydroxycamptothecin from Camptotheca acuminata

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for isolating 10-hydroxycamptothecin (HCPT), a potent anti-cancer alkaloid, from its natural source, Camptotheca acuminata. This document details established extraction and purification protocols, presents quantitative data for process optimization, and includes visual workflows to guide laboratory implementation.

Introduction

10-hydroxycamptothecin is a naturally occurring analog of camptothecin (CPT), first isolated from the Chinese tree Camptotheca acuminata[1][2]. It exhibits significant antitumor activity by inhibiting DNA topoisomerase I, leading to apoptosis in cancer cells[2][3]. Compared to CPT, 10-hydroxycamptothecin often demonstrates enhanced therapeutic efficacy and a more favorable toxicity profile, making it a compound of high interest in oncology research and drug development[4]. This guide focuses on the practical aspects of isolating this valuable compound from various tissues of C. acuminata.

Part 1: Extraction Methodologies

The successful isolation of 10-hydroxycamptothecin begins with an efficient extraction from the plant material. Various parts of C. acuminata, including the fruits, leaves, and seeds, are known to accumulate this alkaloid. The choice of extraction method can significantly impact the yield and purity of the final product.

Natural Deep Eutectic Solvent (NADES) Based Ultrasound-Assisted Extraction

A recent, environmentally friendly approach utilizes Natural Deep Eutectic Solvents (NADES) coupled with ultrasound to enhance extraction efficiency. This method offers a sustainable alternative to traditional organic solvents.

Experimental Protocol:

-

Plant Material Preparation: The fruits of Camptotheca acuminata are dried and ground into a fine powder.

-

NADES Preparation: A variety of NADES can be screened. A common example is a mixture of choline chloride and urea.

-

Extraction Parameters:

-

Solvent: NADES with a specific water content (e.g., 20%).

-

Liquid-to-Solid Ratio: A ratio of 12 mL of NADES per gram of powdered fruit is optimal.

-

Ultrasonication: The mixture is subjected to ultrasound for a period of 20 minutes.

-

-

Post-Extraction Processing: Following extraction, the solid material is separated by centrifugation. The supernatant containing the dissolved alkaloids is then further processed for purification.

Homogenate Extraction

Homogenate extraction is a rapid method that can provide high yields of both camptothecin and 10-hydroxycamptothecin from the leaves of C. acuminata.

Experimental Protocol:

-

Plant Material Preparation: Fresh or dried leaves of C. acuminata are used.

-

Extraction Parameters:

-

Solvent: An aqueous solution of ethanol (e.g., 55% ethanol) is employed.

-

Liquid-to-Solid Ratio: A ratio of 15 mL of solvent per gram of leaf material is recommended.

-

Homogenization: The plant material and solvent are homogenized for approximately 8 minutes.

-

-

Post-Extraction Processing: The homogenate is filtered to remove solid debris, and the resulting extract is concentrated for further purification.

Hairy Root and Cell Suspension Cultures

In vitro cultures of C. acuminata, such as hairy roots and cell suspensions, offer a controlled and sustainable source of 10-hydroxycamptothecin.

Experimental Protocol (Hairy Root Culture):

-

Establishment of Cultures: Hairy root cultures are initiated by infecting sterile plant tissues (e.g., leaves, cotyledons) with Agrobacterium rhizogenes.

-

Culture Conditions: The established hairy roots are cultured in a suitable liquid medium, such as B5 medium, supplemented with sucrose.

-

Extraction: Both the hairy root biomass and the culture medium are harvested. The alkaloids can be extracted from the dried, powdered roots using solvents like a chloroform-methanol mixture (1:1). 10-hydroxycamptothecin is also secreted into the medium, which can be extracted separately.

Part 2: Purification and Analysis

Following extraction, a multi-step purification and analysis process is required to isolate 10-hydroxycamptothecin and verify its purity.

Purification with Macroporous Resin

Macroporous resins, such as AB-8, are effective for the initial enrichment of 10-hydroxycamptothecin from crude extracts.

Experimental Protocol:

-

Adsorption: The crude extract (e.g., from NADES extraction) is passed through a column packed with AB-8 resin. The adsorption process is typically carried out for several hours (e.g., 6 hours).

-

Washing: The column is washed with water to remove impurities.

-

Elution: The adsorbed alkaloids are eluted from the resin using an appropriate solvent, such as 80% ethanol.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for the quantification and identification of 10-hydroxycamptothecin.

HPLC Method Parameters (General):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing an acid (e.g., 0.2% formic acid) is typical.

-

Detection: UV detection is suitable for quantification.

LC-MS/MS for Confirmation:

-

LC-MS/MS provides high sensitivity and specificity for the identification of 10-hydroxycamptothecin, even at low concentrations. The fragmentation pattern of the parent ion can be used for definitive identification.

Part 3: Quantitative Data

The yield of 10-hydroxycamptothecin can vary significantly depending on the plant part, extraction method, and culture conditions.

| Source Material | Extraction Method | 10-Hydroxycamptothecin Yield | Reference |

| C. acuminata Fruits | NADES-Ultrasound Assisted | 1.66 mg/g of fruit powder | |

| C. acuminata Leaves | Homogenate Extraction | 0.437 mg/g of leaves | |

| C. acuminata Hairy Roots | Solvent Extraction | 0.15 mg/g dry weight | |

| C. acuminata Young Flower Buds | Dichloromethane (Soxhlet) | 1.41 mg/g of dry weight |

Part 4: Visualizing the Process

Biosynthetic Pathway of 10-Hydroxycamptothecin

The biosynthesis of 10-hydroxycamptothecin in Camptotheca acuminata is a complex enzymatic process. The pathway involves the conversion of camptothecin to its hydroxylated form.

Caption: Simplified biosynthetic step from Camptothecin to 10-Hydroxycamptothecin.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and analysis of 10-hydroxycamptothecin from C. acuminata.

Caption: General workflow for the isolation and analysis of 10-hydroxycamptothecin.

Conclusion

The isolation of 10-hydroxycamptothecin from Camptotheca acuminata is a well-documented process with multiple effective methodologies. The choice of extraction technique should be guided by considerations of yield, environmental impact, and available resources. Modern techniques like NADES-based ultrasound-assisted extraction offer promising green alternatives to traditional solvent-based methods. For researchers and drug development professionals, a thorough understanding of these protocols is crucial for obtaining high-purity 10-hydroxycamptothecin for further preclinical and clinical investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Accumulation of camptothecin and 10-hydroxycamptothecin and the transcriptional expression of camptothecin biosynthetic genes in Camptotheca acuminata ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00588A [pubs.rsc.org]

An In-depth Technical Guide to Hydroxycamptothecin Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxycamptothecin (HCPT), a potent topoisomerase I inhibitor with significant anticancer properties. By examining the impact of chemical modifications at various positions of the camptothecin scaffold, this document aims to elucidate the key structural features governing its biological activity. This information is critical for the rational design of novel, more effective, and less toxic anticancer agents.

Introduction to this compound and its Mechanism of Action

This compound (HCPT) is a natural alkaloid derived from the bark of Camptotheca acuminata. It exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. HCPT and its analogs intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. The lactone E-ring of the camptothecin molecule is crucial for this activity.

Structure-Activity Relationship of this compound Analogs

The core pentacyclic structure of camptothecin offers several positions for chemical modification to improve its pharmacological properties, including efficacy, solubility, and safety profile. The following sections summarize the quantitative SAR data for modifications at key positions of the 10-hydroxycamptothecin scaffold.

Modifications of the A-Ring (Positions 7, 9, and 10)

Substitutions on the A-ring have been extensively explored to enhance the anticancer activity of HCPT.

| Compound ID | R7-Substituent | R9-Substituent | R10-Substituent | Cytotoxicity (IC50, µM) | Cell Line | Topoisomerase I Inhibition | Reference |

| SN-38 | -CH2CH3 | -H | -OH | 0.0088 | HT-29 | Potent | [1] |

| Topotecan | -(CH2)N(CH3)2 | -H | -OH | 0.033 | HT-29 | Potent | [1] |

| HCPT | -H | -H | -OH | 0.148 | - | Potent | [2] |

| 9-Nitro-CPT | -H | -NO2 | -OH | - | - | - | [2] |

| 9-Amino-CPT | -H | -NH2 | -OH | 0.019 | HT-29 | Potent | [1] |

| PRPT | -H | -L-prolinol(+)methyl | -OH | Moderate | Tumor cells | Selective | |

| PPPT | -H | -(4'-hydroxy)piperidinylmethyl | -OH | Moderate | Tumor cells | Selective | |

| QPPT | -H | -(4'-hydroxyethyl)-piperazinylmethyl | -OH | Moderate | Tumor cells | Selective |

Note: IC50 values can vary depending on the cell line and assay conditions. The data presented is for comparative purposes.

| Compound ID | A-Ring Modification | Cytotoxicity (IC50, µM) | Cell Line | Topoisomerase I Inhibition | Reference |

| SN-38 | 7-ethyl, 10-hydroxy | ~0.005 | Various | Potent | |

| Compound 15b | 1,4-oxazine ring fusion | More potent than topotecan | A549, H128, WiDr, etc. | Correlates with cytotoxicity | |

| Compound 9c | 7-substituted 10,11-methylenedioxy | Nanomolar range | NCI-H446, H69 | Potent |

Note: Specific IC50 values for all compounds were not available in a single comparable format and are described qualitatively based on the source.

Key Findings from A-Ring Modifications:

-

Position 7: Introduction of an ethyl group at the 7-position, as seen in SN-38 (7-ethyl-10-hydroxycamptothecin), significantly enhances cytotoxic activity compared to the parent HCPT.

-

Position 9: Substitution at the 9-position with amino or nitro groups can modulate activity. 9-aminocamptothecin shows high potency. The introduction of bulky cyclane-aminol groups at this position can lead to moderate cytotoxicity with improved selectivity for topoisomerase I in tumor cells.

-

Position 10: The hydroxyl group at position 10 is a key feature of HCPT and its potent derivatives like SN-38. Modifications at this position are often aimed at improving solubility and drug delivery, for instance, through prodrug strategies.

-

Ring Fusion: The synthesis of hexacyclic analogs by fusing a 1,4-oxazine ring to the A-ring has yielded compounds with potency comparable to or greater than topotecan.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20-30 ng/µL.

-

Test compound at various concentrations.

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control reaction without the inhibitor.

Signaling Pathways and Experimental Workflows

HCPT-Induced DNA Damage Response Pathway

This compound-induced stabilization of the topoisomerase I-DNA cleavage complex leads to DNA single-strand breaks, which are converted to double-strand breaks during replication. This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).

References

A Comprehensive Technical Guide to the Physicochemical Properties of 10-Hydroxycamptothecin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 10-hydroxycamptothecin (HCPT), a potent anti-cancer agent. This document consolidates essential data, outlines detailed experimental methodologies for its characterization, and visualizes key biological and analytical pathways to support researchers and professionals in drug development.

Core Physicochemical Characteristics

10-Hydroxycamptothecin is a derivative of camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1] It functions as a topoisomerase I inhibitor, demonstrating a broad spectrum of antitumor activity.[1] The following tables summarize its key physicochemical properties.

Table 1: Physicochemical Properties of 10-Hydroxycamptothecin

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆N₂O₅ | [2] |

| Molecular Weight | 364.35 g/mol | [3] |

| Melting Point | 267 °C | [4] |

| Appearance | Pale yellow powder | |

| pKa (Strongest Acidic) | 9.65 | |

| pKa (Strongest Basic) | 3.17 | |

| logP | 1.69 (ALOGPS), 0.92 (Chemaxon) | |

| Maximum Absorption Wavelength | 382 nm |

Table 2: Solubility of 10-Hydroxycamptothecin

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | ≥36.4 mg/mL (with ultrasonic and warming) | |

| Dimethylformamide (DMF) | Soluble | |

| Methanol | Soluble |

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction

10-Hydroxycamptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. HCPT stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis. This signaling cascade involves the activation of key proteins such as p53 and caspase-3, and the release of cytochrome c from the mitochondria.

Experimental Protocols

Accurate characterization of 10-hydroxycamptothecin is critical for research and development. Below are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the determination of 10-hydroxycamptothecin in biological matrices.

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm).

-

Mobile Phase: A mixture of acetonitrile and 0.1% triethylamine solution (pH 3.0) in a 25:75 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: Fluorescence detection with excitation at 382 nm and emission at 528 nm.

-

Internal Standard: Camptothecin can be used as an internal standard.

-

Procedure:

-

Prepare standard solutions of 10-hydroxycamptothecin and the internal standard in a suitable solvent (e.g., methanol).

-

Extract 10-hydroxycamptothecin from the sample matrix (e.g., tissue homogenate) using an appropriate solvent.

-

Centrifuge the extract and collect the supernatant.

-

Inject a defined volume of the supernatant into the HPLC system.

-

Quantify the amount of 10-hydroxycamptothecin by comparing the peak area to a standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

This method provides high sensitivity and specificity for the quantification of 10-hydroxycamptothecin.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: An Agilent Eclipse XDB-C18 column or equivalent.

-

Mobile Phase: A mixture of methanol and water (1:1, v/v) containing 0.2% formic acid.

-

Flow Rate: 1.0 mL/min with a split ratio if necessary to achieve a flow of 0.3 mL/min into the mass spectrometer.

-

Column Temperature: 25 °C.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Procedure:

-

Prepare samples as described for the HPLC method.

-

Inject the sample into the LC-MS/MS system.

-

Monitor the specific precursor-to-product ion transitions for 10-hydroxycamptothecin and the internal standard for quantification.

-

In-Tube Solid-Phase Microextraction (SPME) from Plasma

This online sample preparation technique is used for the direct extraction of 10-hydroxycamptothecin from plasma samples prior to HPLC analysis.

-

Instrumentation: An HPLC system with a biocompatible in-tube SPME device, typically a poly(methacrylic acid-ethylene glycol dimethacrylate) monolithic capillary column.

-

Procedure:

-

Conditioning: The SPME capillary is conditioned with methanol, followed by water.

-

Sample Loading: A defined volume of the plasma sample is repeatedly drawn into and ejected from the SPME capillary.

-

Washing: The capillary is washed with water to remove interfering substances.

-

Elution and Analysis: The analytes are desorbed from the capillary by the HPLC mobile phase and transferred directly to the analytical column for separation and detection.

-

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Role of pH in the Stability of Hydroxycamptothecin's Lactone Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The efficacy of hydroxycamptothecin (HCPT), a potent anti-cancer agent, is intrinsically linked to the chemical stability of its five-ring structure. Central to its activity is the α-hydroxy-lactone E-ring, which is susceptible to a reversible, pH-dependent hydrolysis. This transformation into the inactive carboxylate form has significant implications for drug development, formulation, and clinical application. This technical guide provides an in-depth analysis of the effect of pH on the hydrolysis of HCPT's lactone ring, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical equilibrium.

The Lactone-Carboxylate Equilibrium: A pH-Driven Switch

The therapeutic action of camptothecins is dependent on the integrity of the drug's α-hydroxy-lactone ring.[1] This critical structural feature is prone to reversible hydrolysis under physiological conditions, yielding an inactive carboxylate derivative.[1] This equilibrium is exquisitely sensitive to pH.

At an acidic pH (typically below 5), the equilibrium favors the closed, active lactone form of this compound. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases, shifting the equilibrium towards the open-ring, inactive carboxylate form.[1][2] This conversion is largely dependent on the concentration of hydroxide ions.[2] The conversion from the carboxylate back to the lactone is observed under neutral and acidic conditions.

The interplay between the lactone and carboxylate forms is a critical factor in the drug's pharmacokinetics and bioavailability. The lactone form is more lipophilic and better able to cross cell membranes to reach its intracellular target, topoisomerase I. Conversely, the water-soluble carboxylate form is cleared more rapidly from the body and exhibits significantly reduced anti-tumor activity.

Quantitative Analysis of Hydrolysis Kinetics

Numerous studies have quantified the kinetics of this pH-dependent hydrolysis for camptothecin and its analogs. While specific values for this compound can vary depending on the experimental conditions (e.g., buffer composition, temperature), the general trends are consistent.

For the parent compound, camptothecin, at pH 7.3, the half-life of the lactone form has been reported to be approximately 29.4 minutes, with the equilibrium mixture containing about 20.9% of the active lactone. Even a slight increase in pH from 7.3 to 7.6 leads to a notable decrease in both the lactone half-life and the percentage of lactone at equilibrium. For 10-hydroxycamptothecin (10-HCPT), studies have shown that nearly 90% of the lactone form can be present in nanosuspensions, but it readily converts to the carboxylate form in solution at a pH of 7.0-8.0.

The table below summarizes key kinetic parameters related to the hydrolysis of camptothecins, providing a comparative overview.

| Compound | pH | Temperature (°C) | Lactone Half-life (t½) | Lactone at Equilibrium (%) | Reference |

| Camptothecin | 7.4 | 37 | 11 min | 0.2% | |

| Camptothecin | 7.3 | Not Specified | 29.4 ± 1.7 min | 20.9 ± 0.3% | |

| 10-Hydroxycamptothecin | 7.4 | 37 (310K) | ~24.7 min (k = 0.0281 min⁻¹) | Not Specified |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Monitoring Lactone Hydrolysis

The accurate determination of the lactone and carboxylate forms of this compound is crucial for stability studies and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Sample Preparation for HPLC Analysis

To preserve the in-situ equilibrium between the lactone and carboxylate forms, sample handling is critical. Immediate analysis after collection and maintaining low temperatures are essential to prevent further hydrolysis.

Protocol for Plasma Samples:

-

Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Cooling: Place the collected blood samples on ice immediately to slow down the hydrolysis process.

-

Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

-

Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent like methanol or acetonitrile, followed by centrifugation. This step also helps to stabilize the lactone form.

-

Extraction (Optional): For increased sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction can be performed.

HPLC Method for Separation and Quantification

A reversed-phase HPLC system with fluorescence or UV detection is typically used for the simultaneous determination of the lactone and carboxylate forms.

Illustrative HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., Puresil C18, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of an ammonium acetate buffer (e.g., 0.1 M, pH 5.5) and acetonitrile. The acidic pH of the mobile phase helps to stabilize the lactone form during the chromatographic run.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive for camptothecins. Typical excitation and emission wavelengths are around 380 nm and 540 nm, respectively. UV detection is also a viable alternative.

-

Quantification: The concentration of each form is determined by comparing the peak areas to a standard curve prepared with known concentrations of the lactone and carboxylate forms.

Visualizing the Hydrolysis Pathway and Experimental Workflow

Graphical representations are invaluable for understanding the dynamic equilibrium of this compound and the experimental procedures used to study it.

Caption: pH-dependent equilibrium of this compound.

The diagram above illustrates the reversible hydrolysis of the active lactone form of this compound to its inactive carboxylate form, a process governed by the surrounding pH.

Caption: Workflow for HPLC analysis of HCPT forms.

This flowchart outlines the key steps involved in the preparation and analysis of biological samples to quantify the lactone and carboxylate forms of this compound using HPLC.

Conclusion and Future Directions

The pH-dependent hydrolysis of this compound's lactone ring is a fundamental challenge in its development as a therapeutic agent. A thorough understanding of the kinetics and equilibrium of this process is essential for designing stable formulations, predicting in vivo behavior, and optimizing clinical efficacy. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to accurately assess the stability of this compound and its analogs. Future research should focus on developing novel formulation strategies, such as nano-delivery systems and polymer-drug conjugates, to protect the lactone ring from hydrolysis at physiological pH, thereby enhancing the therapeutic potential of this important class of anti-cancer drugs.

References

The Indispensable Role of the Lactone Ring in Hydroxycamptothecin's Anticancer Activity: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical importance of the E-ring lactone in the biological activity of 10-hydroxycamptothecin (HCPT), a potent anti-cancer agent. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key findings on the compound's mechanism of action, structure-activity relationships, and the pivotal role of its chemical stability. Through a detailed examination of experimental data and methodologies, this guide underscores the necessity of the intact lactone for therapeutic efficacy.

Executive Summary

10-hydroxycamptothecin, a derivative of camptothecin, exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme in DNA replication and transcription. The therapeutic action of HCPT is intrinsically linked to its α-hydroxy-lactone ring (E-ring). This structural feature is essential for the formation of a stable ternary complex with topoisomerase I and DNA, which ultimately leads to tumor cell death. However, the lactone ring is susceptible to pH-dependent hydrolysis, converting to an inactive carboxylate form at physiological pH. This reversible transformation significantly diminishes the drug's anticancer activity and presents a formidable challenge in its clinical application. This guide will explore the chemical dynamics, biological consequences, and experimental evidence that solidify the lactone ring's status as the cornerstone of hydroxycamptothecin's therapeutic potential.

The Lactone-Carboxylate Equilibrium: A Tale of Activity and Inactivity

The bioactivity of this compound is governed by a dynamic equilibrium between its closed lactone ring and an open carboxylate form. The intact lactone is the pharmacologically active species, while the carboxylate form is considered inactive[1]. This equilibrium is highly sensitive to pH, with the lactone form being favored in acidic conditions (pH < 5.5) and the carboxylate form predominating at physiological pH (7.4) and higher[1][2].

The conversion to the inactive carboxylate form is a significant hurdle for the clinical efficacy of camptothecins. The carboxylate form exhibits a high affinity for human serum albumin, which further shifts the equilibrium away from the active lactone form in the bloodstream[3]. This binding sequesters the drug in its inactive state, reducing the concentration of the active lactone available to target tumor cells.

Mechanism of Action: The Lactone Ring at the Helm

This compound's primary molecular target is DNA topoisomerase I (Topo I). This enzyme alleviates torsional stress in DNA by inducing transient single-strand breaks. HCPT functions by trapping the covalent Topo I-DNA intermediate, known as the cleavable complex. The planar pentacyclic structure of HCPT intercalates into the DNA at the site of the single-strand break, with the crucial lactone ring oriented to prevent the religation of the DNA strand. This stabilization of the cleavable complex leads to the accumulation of DNA single-strand breaks.

During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavable complexes results in the conversion of single-strand breaks into lethal double-strand breaks, triggering apoptosis and cell death. The integrity of the E-ring lactone is paramount in this process; modifications or opening of this ring abolish the ability to stabilize the Topo I-DNA complex and, consequently, eliminate its anticancer activity.

Quantitative Analysis of Lactone vs. Carboxylate Activity

While it is widely accepted that the carboxylate form of this compound is inactive, direct comparative quantitative data is often dispersed in the literature. The following table summarizes available data to illustrate the stark difference in biological activity between the two forms.

| Compound Form | Assay Type | Cell Line/Target | Activity Metric (IC50/EC50) | Reference |

| This compound (Lactone) | Cytotoxicity (MTT) | HL-60 | ~0.01-1 µM | [1] |

| This compound (Carboxylate) | Cytotoxicity | Various | Inactive/Significantly Reduced | Implied in multiple sources |

| Camptothecin (Lactone) | Topo I Cleavage | pBR322 DNA | 18.85 µM (EC50) | |

| 10-Hydroxycamptothecin (Lactone) | Topo I Cleavage | pBR322 DNA | 0.35 µM (EC50) |

Note: Direct IC50 values for the pure carboxylate form are scarce in publicly available literature, as it is considered the inactive form and assays are typically conducted under conditions that favor the lactone.

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is designed to assess the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA

-

Test compound (this compound) dissolved in DMSO

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding human topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and proteinase K to digest the topoisomerase I.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA relative to the supercoiled DNA indicates stabilization of the cleavable complex.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., HL-60)

-

Cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Conclusion

The E-ring lactone of 10-hydroxycamptothecin is not merely a structural component but the very linchpin of its anticancer activity. Its integrity is essential for the stable trapping of the topoisomerase I-DNA cleavable complex, the initiating event in a cascade that leads to tumor cell death. The inherent instability of this lactone at physiological pH, leading to its conversion to the inactive carboxylate form, remains the primary obstacle to maximizing its therapeutic potential. Future research and drug development efforts must continue to focus on strategies to protect and stabilize this critical functional group to fully harness the potent anticancer capabilities of this compound and its analogs. This includes the development of novel drug delivery systems and the synthesis of new derivatives with enhanced lactone stability. A thorough understanding of the lactone ring's importance is fundamental for any researcher aiming to contribute to the advancement of camptothecin-based cancer therapies.

References

- 1. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxycamptothecin: A Pivotal Lead Compound in Modern Cancer Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxycamptothecin (HCPT), a naturally derived quinoline alkaloid, has emerged as a cornerstone in the development of potent anticancer therapeutics. Its unique mechanism of action, centered on the inhibition of topoisomerase I, has paved the way for a class of drugs that remain critical in the clinical management of various malignancies. This technical guide provides a comprehensive overview of this compound as a lead compound, detailing its anticancer mechanisms, structure-activity relationships, and the clinical landscape of its derivatives. In vitro and in vivo data are systematically presented, alongside detailed experimental protocols for key assays, to equip researchers and drug development professionals with a thorough understanding of this important molecule and its therapeutic potential.

Introduction

Derived from the bark of the Camptotheca acuminata tree, 10-hydroxycamptothecin (HCPT) is a potent analogue of camptothecin. Early clinical trials with camptothecin itself were hampered by poor water solubility and unacceptable toxicity. However, the discovery of HCPT, with its improved therapeutic index, reignited interest in this class of compounds. HCPT demonstrates broad-spectrum antitumor activity against a range of cancers, including colon, breast, lung, and ovarian cancers. Its significance as a lead compound is underscored by the successful development of clinically approved derivatives, such as topotecan and irinotecan, which are staples in various chemotherapy regimens. This guide delves into the core scientific principles that underpin the utility of this compound in oncology.

Mechanism of Action: Topoisomerase I Inhibition and Beyond

The primary anticancer mechanism of this compound is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.

2.1. The Topoisomerase I Catalytic Cycle and HCPT-mediated Interruption

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, covalently binding to the 3'-phosphate end of the broken strand while allowing the intact strand to pass through the break. Following this, the enzyme re-ligates the cleaved strand. This compound exerts its cytotoxic effect by binding to the enzyme-DNA complex, stabilizing it in its cleaved state. This ternary complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.

2.2. Downstream Signaling Pathways

The collision of replication forks with the stabilized ternary complexes converts the single-strand breaks into irreversible double-strand breaks, triggering a cascade of cellular responses that ultimately lead to cell death.

2.2.1. Cell Cycle Arrest

The DNA damage induced by HCPT activates cell cycle checkpoints, primarily causing arrest in the S and G2/M phases.[1][2] This provides the cell an opportunity to repair the DNA damage. However, if the damage is too extensive, apoptotic pathways are initiated.

2.2.2. Apoptotic Pathways

HCPT-induced apoptosis proceeds through both intrinsic and extrinsic pathways. The accumulation of DNA damage leads to the activation of the tumor suppressor protein p53.[3][4] p53, in turn, can transcriptionally activate pro-apoptotic proteins and repress anti-apoptotic proteins.

Key events in HCPT-induced apoptosis include:

-

Activation of Caspases: HCPT treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[5]

-

Mitochondrial Pathway: The intrinsic pathway involves the release of cytochrome c from the mitochondria into the cytoplasm, a process regulated by the Bcl-2 family of proteins. HCPT has been shown to upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2.

-

Downregulation of Inhibitor of Apoptosis Proteins (IAPs): HCPT can also downregulate the expression of survivin and X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines and has shown significant tumor growth inhibition in preclinical animal models.

3.1. In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its key derivatives, topotecan and SN-38 (the active metabolite of irinotecan), against various cancer cell lines.

Table 1: IC50 Values of this compound (HCPT) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | 7.27 |

| BT-20 | Breast Cancer | 34.3 |

| Colo 205 | Colon Cancer | 5-20 |

| L1210 | Leukemia | 1150 |

| HMEC | Endothelial Cells | 310 |

Table 2: Comparative IC50 Values of Topotecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 Luc | Breast Cancer | 13 |

| DU-145 Luc | Prostate Cancer | 2 |

| LNCaP | Prostate Cancer | 9 |

| LoVo | Colon Cancer | 20 |

| LOX IMVI | Melanoma | 5 |

Table 3: Comparative IC50 Values of SN-38 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colon Cancer | 8.25 |

| HT-29 | Colon Cancer | 4.50 |

| HCT116 | Colon Cancer | 0.11 (polymeric micelle) |

| SW620 | Colon Cancer | 0.10 (polymeric micelle) |

| HepG2 | Liver Cancer | 0.34 (liposome) |

| A549 | Lung Cancer | 0.24 (liposome) |

3.2. In Vivo Antitumor Activity

In vivo studies using xenograft models have corroborated the potent anticancer effects of this compound. For instance, oral administration of HCPT at low doses (2.5-7.5 mg/kg every 2 days) resulted in significant growth inhibition of Colo 205 xenografts in mice without causing acute toxicity. Furthermore, HCPT has been shown to inhibit angiogenesis in a concentration-dependent manner in the chick chorioallantoic membrane (CAM) model.

Structure-Activity Relationship (SAR)

The pentacyclic ring structure of camptothecin is essential for its topoisomerase I inhibitory activity. Structure-activity relationship studies have revealed that modifications at specific positions can significantly impact the compound's potency, solubility, and pharmacokinetic properties.

-

Rings A and B: Substitutions at positions 7, 9, and 10 are generally well-tolerated and can enhance anticancer activity. The 10-hydroxyl group of HCPT is crucial for its increased potency compared to the parent compound, camptothecin. The 7-ethyl substitution, as seen in SN-38, also contributes to enhanced activity.

-

Ring E: The α-hydroxy lactone ring is critical for activity. Opening of this ring to the carboxylate form leads to a significant loss of potency. Therefore, maintaining the stability of the lactone ring is a key consideration in the design of new derivatives.

Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that correlate the physicochemical properties of camptothecin derivatives with their biological activities, aiding in the design of novel analogues with improved therapeutic profiles.

Clinical Landscape

While clinical development of this compound as a standalone drug has been limited, its derivatives, topotecan and irinotecan, have achieved widespread clinical use.

-

Topotecan (Hycamtin®): Approved for the treatment of ovarian cancer, small cell lung cancer, and cervical cancer.

-

Irinotecan (Camptosar®): A prodrug that is metabolized to the active form, SN-38. It is a key component of chemotherapy regimens for metastatic colorectal cancer.

Clinical trials continue to explore new formulations, delivery systems, and combination therapies involving these derivatives to improve their efficacy and reduce toxicity. One clinical trial has investigated a derivative of 10-hydroxycamptothecin, AR-67, for the treatment of Myelodysplastic Syndrome. Clinical studies have also suggested that the combination of HCPT with 5-fluorouracil (5-FU) can increase the response rate in patients with advanced colon cancer.

Experimental Protocols

6.1. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 2 µL of 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and sterile distilled water to a final volume of 18 µL.

-

Enzyme Addition: Add 2 µL of purified human topoisomerase I enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.

-

Analysis: The conversion of supercoiled DNA to relaxed DNA will be inhibited in the presence of an effective topoisomerase I inhibitor.

6.2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

6.3. In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound stands as a testament to the power of natural products in cancer drug discovery. Its well-defined mechanism of action, potent antitumor activity, and amenability to chemical modification have solidified its position as a valuable lead compound. The clinical success of its derivatives, topotecan and irinotecan, has had a profound impact on the treatment of several cancers. Ongoing research continues to explore novel derivatives, innovative drug delivery systems, and combination therapies to further harness the therapeutic potential of the camptothecin scaffold. This guide provides a foundational resource for researchers dedicated to advancing the development of this important class of anticancer agents.

References

Methodological & Application

Application Notes and Protocols: Preparing Hydroxycamptothecin (HCPT) Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxycamptothecin (HCPT), a derivative of camptothecin, is a potent anti-tumor agent widely used in cancer research.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[3][4] HCPT stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks that are converted into lethal double-strand breaks during DNA replication.[3] This damage ultimately triggers cell cycle arrest and apoptosis, making HCPT a valuable tool for studying cancer biology and developing novel therapeutics.

Proper preparation of HCPT stock solutions is critical for obtaining reproducible and reliable results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of HCPT stock solutions, along with key data on its properties and a diagram of its signaling pathway.

Quantitative Data Summary

The following table summarizes the key properties of this compound for laboratory use.

| Property | Data |

| Molecular Weight | 364.35 g/mol |

| Appearance | Solid powder |

| Solubility | - DMSO: Soluble (e.g., 18-29 mg/mL)- Water: Insoluble- Ethanol: Insoluble |

| Storage (Powder) | 3 years at -20°C |

| Storage (Stock Solution) | - 1 year at -80°C in solvent- 1 month at -20°C in solvent(Aliquot to avoid repeated freeze-thaw cycles) |

| Typical Stock Conc. | 1-10 mM in fresh, anhydrous DMSO |

| Typical Working Conc. | 5 nM - 10 µM in cell culture medium (cell line dependent) |

Mechanism of Action

HCPT exerts its cytotoxic effects by targeting DNA Topoisomerase I (Topo I). By binding to the Topo I-DNA complex, HCPT prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreparable double-strand breaks occur, activating DNA damage response pathways that culminate in cell cycle arrest and programmed cell death (apoptosis). Key mediators in this pathway include p53, cytochrome c, and caspases.

Caption: HCPT inhibits Topoisomerase I, causing DNA damage, p53 activation, and apoptosis.

Experimental Protocols

1. Experimental Workflow Overview

The overall process involves accurately weighing the HCPT powder, dissolving it in high-quality DMSO to create a concentrated stock solution, and then diluting this stock into cell culture medium for treating cells.

Caption: Workflow for preparing HCPT stock and working solutions for cell culture.

2. Protocol for Preparing 10 mM HCPT Stock Solution

Objective: To prepare a 10 mM concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 364.35 g/mol )

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile, light-blocking microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile pipette and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Safety First: HCPT is a potent cytotoxic agent. Handle the powder and solutions in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE.

-

Calculation: Determine the mass of HCPT powder required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 364.35 g/mol x (1000 mg / 1 g)

-

Mass = 3.64 mg

-

-

Weighing: Carefully weigh out 3.64 mg of HCPT powder and place it into a sterile, light-blocking microcentrifuge tube.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the HCPT powder.

-

Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, the solution can be gently warmed at 37°C for 5-10 minutes or placed in an ultrasonic bath. Ensure the final solution is clear with no visible particulates.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking cryovials.

-

Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).

3. Protocol for Preparing Working Solution for Cell Culture

Objective: To dilute the concentrated HCPT stock solution to a final working concentration in cell culture medium.

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM HCPT stock solution from the freezer and thaw it at room temperature.

-

Dilution: Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration.

-

Example for 10 µM final concentration in 10 mL medium:

-

Dilute 10 µL of the 10 mM stock solution into 9.99 mL of medium (a 1:1000 dilution).

-

-

-

DMSO Control: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Crucially, prepare a "vehicle control" plate or flask containing cells treated with the same final concentration of DMSO in the medium but without HCPT.

-

Treatment: Mix the medium containing the final HCPT concentration gently and add it to your cells.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

References

- 1. This compound induces apoptosis and inhibits tumor growth in colon cancer by the downregulation of survivin and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effects of 10-hydroxycamptothecin induce apoptosis of human osteosarcoma through activating caspase-3, p53 and cytochrome c pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Hydroxycamptothecine? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

Application Notes: Determining Hydroxycamptothecin IC50 Values in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Hydroxycamptothecin (HCPT) in various cancer cell lines. This compound, a derivative of camptothecin, is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1][2] Accurately determining its IC50 value is a critical step in preclinical drug evaluation, allowing for the assessment of its potency and the comparison of its efficacy across different cancer types. This document outlines the mechanism of action of HCPT, summarizes known IC50 values, and provides detailed protocols for three common cell viability assays: MTT, Sulforhodamine B (SRB), and CellTiter-Glo®.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Topo I), an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] HCPT intercalates into the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[3][] When a DNA replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand break (DSB). The accumulation of these DSBs triggers a DNA damage response, leading to cell cycle arrest, typically in the S or G2 phase, and ultimately inducing apoptosis (programmed cell death) through various signaling pathways, including p53-mediated pathways and the activation of caspases.

Reported IC50 Values of this compound

The potency of HCPT varies significantly across different cancer cell lines. The table below summarizes publicly available IC50 data. It is important to note that IC50 values are highly dependent on experimental conditions, including incubation time and the specific viability assay used.